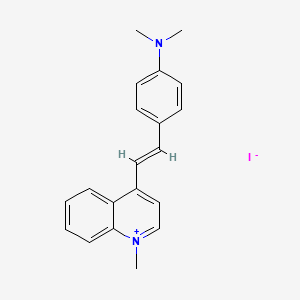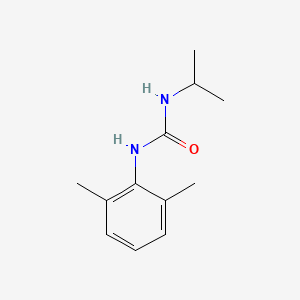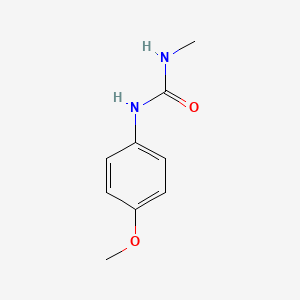
Simazine D5
概要
説明
Simazine D5 is a deuterated analog of simazine, a member of the triazine class of herbicides. The chemical formula for this compound is C7H7D5ClN5, and it is primarily used as an internal standard in analytical chemistry due to its stable isotopic composition . Simazine itself is widely known for its application in controlling broad-leaved weeds and annual grasses .
作用機序
Target of Action
Simazine D5, like its parent compound Simazine, primarily targets the photosynthetic electron transport process in plants . It is particularly effective against annual grasses and broadleaf weeds .
Mode of Action
This compound inhibits the photosynthetic electron transport process in its target organisms . This inhibition disrupts the plant’s ability to produce energy through photosynthesis, leading to the death of the plant .
Biochemical Pathways
The primary biochemical pathway affected by this compound is photosynthesis . By inhibiting the electron transport process, this compound disrupts the light-dependent reactions of photosynthesis. This prevents the plant from converting light energy into chemical energy, which is essential for growth and survival .
Pharmacokinetics
Studies on simazine suggest a significant first-pass effect, leading to low oral bioavailability . The metabolic extraction ratio was estimated to be 87%, indicating that a large portion of the compound is metabolized before it can exert its effects .
Result of Action
The primary result of this compound action is the death of the target plant due to energy deprivation . On a molecular level, this compound disrupts the normal functioning of the photosynthetic electron transport chain, leading to a decrease in the production of ATP, the main energy currency of the cell . On a cellular level, this energy deprivation leads to the death of the plant cells, and ultimately, the entire plant .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the degradation of Simazine can be affected by chemical, photochemical, or biological processes . The half-life of Simazine in soil and water can vary between a few days and 150 days, depending on temperature and humidity . Low temperatures and drought may prolong the dissipation time by a factor of two or more . Therefore, the efficacy and stability of this compound are likely to be influenced by similar environmental conditions.
生化学分析
Biochemical Properties
Simazine D5, like its parent compound Simazine, is believed to interact with various enzymes and proteinsSimazine, the parent compound, is known to inhibit photosynthesis by blocking electron transfer .
Cellular Effects
Research on the cellular effects of this compound is limited. Studies on Simazine have shown that it can affect gene expression in developing male Xenopus laevis, a model organism
Molecular Mechanism
Simazine, the parent compound, is known to act by inhibiting photosynthesis
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of this compound in laboratory settings. A study on the parent compound, Simazine, showed that it remains active in the soil for two to seven months or longer after application .
Dosage Effects in Animal Models
Research on the dosage effects of this compound in animal models is sparse. Studies on Simazine have shown that it can affect the physiological parameters of Xenopus laevis at environmentally-relevant concentrations .
Metabolic Pathways
Simazine, the parent compound, is known to be involved in several metabolic pathways .
Transport and Distribution
Information on the transport and distribution of this compound within cells and tissues is limited. A study on Simazine showed that it can be detected in both surface and ground water, suggesting that it has the potential to be widely distributed in the environment .
準備方法
Synthetic Routes and Reaction Conditions: Simazine D5 can be synthesized from cyanuric chloride and a concentrated solution of ethyl amine (at least 50 percent by number) in water. The reaction is highly exothermic and is best carried out in an ice bath below 10°C. It is essential to perform the synthesis in a fume hood due to the decomposition of cyanuric chloride at high temperatures, which produces hydrogen chloride and hydrogen cyanide, both highly toxic by inhalation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring stringent control of reaction conditions to maximize yield and purity. The use of deuterated ethyl amine in place of regular ethyl amine is crucial for producing the deuterated analog .
化学反応の分析
Types of Reactions: Simazine D5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert this compound to its amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.
Major Products:
Oxidation: Hydroxylated simazine derivatives.
Reduction: Amine derivatives of simazine.
Substitution: Various substituted triazine compounds depending on the nucleophile used.
科学的研究の応用
Simazine D5 is extensively used in scientific research for:
Analytical Chemistry: As an internal standard in mass spectrometry and chromatography for the quantification of simazine and related compounds.
Environmental Studies: Monitoring and studying the degradation and persistence of triazine herbicides in soil and water.
Agricultural Research: Investigating the efficacy and environmental impact of herbicides.
Toxicology: Studying the toxicological effects of triazine herbicides on various organisms.
類似化合物との比較
Atrazine: Another triazine herbicide with similar applications and mechanism of action.
Propazine: A triazine herbicide used for controlling broadleaf weeds.
Ametryn: A triazine herbicide with a slightly different substitution pattern on the triazine ring.
Uniqueness of Simazine D5: this compound is unique due to its deuterated nature, making it an ideal internal standard for analytical methods. Its stable isotopic composition allows for precise quantification and comparison in mass spectrometry and chromatography .
By understanding the detailed aspects of this compound, researchers can better utilize this compound in various scientific and industrial applications, ensuring accurate and reliable results in their studies.
特性
IUPAC Name |
6-chloro-2-N-ethyl-4-N-(1,1,2,2,2-pentadeuterioethyl)-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClN5/c1-3-9-6-11-5(8)12-7(13-6)10-4-2/h3-4H2,1-2H3,(H2,9,10,11,12,13)/i1D3,3D2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODCWYMIRDDJXKW-WNWXXORZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=N1)Cl)NCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])NC1=NC(=NC(=N1)Cl)NCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)furo[3,2-B]pyridine](/img/structure/B3336173.png)




![Bis[2-[bis(2-methylphenyl)phosphino]phenyl]ether](/img/structure/B3336196.png)
![3-[3-(Diethylcarbamoylamino)-4-methylphenyl]-1,1-diethylurea](/img/structure/B3336198.png)



![[(E)-[3-(trifluoromethyl)cyclohexylidene]amino]thiourea](/img/structure/B3336234.png)



